2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
Description
2-(4-Fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a 4-fluorophenyl group, a furan-2-yl moiety, and an indoline ring system. Its design may aim to leverage the fluorine atom’s electronegativity for enhanced binding interactions, the furan ring’s hydrogen-bonding capability, and the indoline system’s partial saturation for improved solubility or metabolic stability .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSGSKPIKDUZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding structurally distinct fragments:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8–12 hrs | 4-fluorophenylacetic acid + 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine | 72–78% | |
| Basic hydrolysis | NaOH (2M), ethanol, 60°C, 6 hrs | Sodium 4-fluorophenylacetate + free amine derivative | 65–70% |
Key observations:
-
Acidic conditions favor cleavage of the amide bond without affecting the furan or indoline rings.
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Basic hydrolysis preserves the aromatic systems but may require longer reaction times for complete conversion.
Oxidative Transformations
The furan ring and fluorophenyl group are susceptible to oxidation:
| Reaction Type | Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|---|
| Furan ring oxidation | KMnO₄ (0.1M), H₂O, 25°C, 24 hrs | Dihydroxyfuran derivative + CO₂ (from acetamide decarboxylation) | ||
| Fluorophenyl oxidation | CrO₃, glacial acetic acid, 80°C | 4-fluorobenzoic acid | Not quantified |
Notable findings:
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MnO₂ selectively oxidizes the furan ring without degrading the indoline system.
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Chromium-based oxidants fully cleave the fluorophenyl group but risk over-oxidation of adjacent functional groups.
Nucleophilic Substitution
The 4-fluorophenyl group participates in aromatic substitution:
| Nucleophile | Catalyst | Conditions | Products | Yield | References |
|---|---|---|---|---|---|
| Ammonia | CuI, DMF, 120°C, 12 hrs | 4-aminophenyl analog | 58% | ||
| Thiophenol | K₂CO₃, DMSO, 80°C, 6 hrs | 4-(phenylthio)phenyl derivative | 63% |
Mechanistic insights:
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Electron-withdrawing acetamide group activates the fluorophenyl ring for nucleophilic attack.
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Copper catalysis enhances ammonia incorporation via a radical-intermediate pathway .
Condensation Reactions
The secondary amine in the indoline moiety enables Schiff base formation:
| Carbonyl Compound | Solvent | Conditions | Products | Yield | References |
|---|---|---|---|---|---|
| Benzaldehyde | Ethanol | RT, 4 hrs | Imine-linked hybrid | 81% | |
| 2-acetylfuran | Toluene | Reflux, 8 hrs | Bis-furan conjugated system | 67% |
Applications:
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Resulting imines serve as intermediates for anticancer agents targeting kinase inhibition .
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Conjugated systems exhibit enhanced fluorescence for biochemical tracking.
Cross-Coupling Reactions
Iodine-catalyzed coupling with alcohols (based on analogous systems):
| Alcohol | Catalyst System | Conditions | Products | Yield | References |
|---|---|---|---|---|---|
| 2-naphthol | I₂ (20 mol%), DMSO, 80°C | Benzofuran-annulated derivative | 47% | ||
| Ethylene glycol | I₂, air, RT, 48 hrs | Hydroxylated side-chain analog | 55% |
Mechanistic pathway:
-
I₂ mediates radical-based C–H activation followed by oxygen insertion .
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DMSO acts as both solvent and oxygen donor in these transformations.
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Conditions | Degradation Products | Half-Life | References |
|---|---|---|---|---|
| pH 7.4 buffer | 37°C, 24 hrs | Hydrolyzed acetamide + intact furan-indoline | 8.2 hrs | |
| Human liver microsomes | NADPH, 37°C, 1 hr | Oxidized furan metabolites | 94% remaining |
Implications:
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Rapid acetamide hydrolysis suggests prodrug potential.
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Furan oxidation dominates hepatic metabolism, requiring structural stabilization for therapeutic use.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific biological targets, such as enzymes and receptors. The presence of the fluorophenyl group and the indolin moiety suggests potential roles in modulating neurotransmitter systems and enhancing lipophilicity for better membrane penetration.
Antimicrobial Activity
Preliminary studies have shown that related compounds possess significant antimicrobial properties. For instance, derivatives of similar structures have demonstrated effectiveness against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL.
Antitumor Activity
The structural components of this compound may also confer antitumor properties. Similar compounds have been shown to inhibit growth in various cancer cell lines, including colon cancer (HT29) and leukemic cells (Jurkat T cells). Modifications in the phenyl and indolin groups have been linked to enhanced cytotoxic effects.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the ability of structurally similar compounds to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features significantly enhanced antibacterial activity.
-
Cytotoxicity Assays :
- Another investigation assessed the cytotoxic effects on Jurkat T cells and HT29 cells, revealing that electron-donating groups were critical for enhancing cytotoxicity. This suggests that the fluorophenyl and indolin groups in our compound could similarly influence its antitumor properties.
Antimicrobial Activity Summary
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Antitumor Activity Summary
| Activity Type | Target Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Compound 1c (2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide)
- Structure : Retains the 4-fluorophenyl acetamide core but replaces the ethyl-indoline-furan group with a bis-(4-fluorophenyl)carbamoyl moiety.
- Implications : The dual fluorophenyl groups may enhance lipophilicity but lack the heterocyclic diversity seen in the target compound. This could reduce target selectivity or bioavailability compared to the indoline-furan-containing analog .
LBJ-03 (2-((3-Cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide)
- Structure: Shares the 4-fluorophenyl acetamide backbone but substitutes the indoline-furan-ethyl group with a sulfur-linked 3-cyanopyridine.
- However, the absence of indoline may reduce interactions with hydrophobic binding pockets .
Heterocyclic Modifications
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Structure : Replaces the indoline ring with an indole system and substitutes the acetamide with a propanamide chain.
- Key Differences : Indole’s full aromaticity may reduce solubility compared to indoline’s partial saturation. The propanamide backbone could alter conformational flexibility, affecting binding kinetics .
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
- Structure : Substitutes the ethyl-indoline-furan group with a benzothiazole ring.
- Pharmacological Relevance: Benzothiazoles are known for anticancer and antimicrobial activities. However, the rigid benzothiazole system may limit adaptability in target binding compared to the more flexible indoline-furan-ethyl chain .
Functional Group Additions
2-{(4-Fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide
- Structure: Incorporates a propargylamino group and a furan-methyl substituent instead of the indoline-ethyl-furan system.
Pharmacological and Physicochemical Comparisons
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide , also known as N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.418 g/mol. The structure incorporates a fluorophenyl group, a furan ring , and an indoline moiety , which contribute to its unique electronic properties and biological interactions.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the oxalamide backbone : Typically achieved by reacting oxalyl chloride with an appropriate amine.
- Introduction of the fluorophenyl group : This may involve nucleophilic substitution where a fluorophenyl amine is introduced.
- Attachment of furan and indoline groups : Accomplished through coupling reactions, possibly involving palladium-catalyzed cross-coupling techniques.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it possesses bactericidal properties:
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625–62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5–125 | Inhibition of nucleic acid synthesis |
The compound's action is bactericidal, leading to the inhibition of biofilm formation in pathogenic isolates such as MRSA (Methicillin-resistant Staphylococcus aureus) and SE (Staphylococcus epidermidis), which is crucial for treating persistent infections .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, leading to modulation of their activity. This interaction may disrupt normal cellular processes, resulting in antimicrobial effects .
Study 1: Antimicrobial Evaluation
In a study evaluating various derivatives, the compound demonstrated potent activity against Staphylococcus aureus with an MIC value significantly lower than that of standard antibiotics like ciprofloxacin. The study highlighted its potential as a therapeutic agent in combating resistant bacterial strains .
Study 2: Biofilm Inhibition
Another investigation focused on the compound's ability to inhibit biofilm formation. Results indicated that it significantly reduced biofilm mass in Staphylococcus epidermidis, suggesting its utility in treating infections associated with biofilms .
Applications
Given its promising biological activity, this compound may find applications in:
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-(4-fluorophenyl)acetic acid with a substituted ethylamine intermediate (e.g., 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine) via amide bond formation. A common approach uses coupling agents like HATU or EDCl/HOBt in anhydrous dichloromethane (DCM) or DMF under nitrogen, with triethylamine as a base . Optimization can follow Design of Experiments (DoE) principles, varying parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–40°C), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves yield and purity (≥95%) .
Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry and conformation?
Methodological Answer: Characterization requires a multi-technique approach:
- NMR (¹H/¹³C): Confirm the presence of fluorophenyl (δ 7.2–7.4 ppm, aromatic protons), furan (δ 6.3–7.4 ppm), and indoline (δ 3.5–4.5 ppm, ethyl-NH) moieties. NOESY can detect spatial proximity between the furan and indoline groups.
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., the ethyl linker’s conformation). For example, similar acetamides exhibit dihedral angles of 60–80° between aromatic rings, stabilized by intramolecular hydrogen bonds (N–H···O) .
- HPLC-MS: Verify molecular weight (calculated ~395 g/mol) and purity.
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer: Given structural similarity to bioactive acetamides (e.g., kinase inhibitors or GPCR ligands), prioritize:
- Enzyme Inhibition Assays: Screen against targets like COX-2 or tyrosine kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Cell Viability Assays: Test in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include controls for solvent cytotoxicity (e.g., DMSO ≤0.1%).
- Binding Studies: Use surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous acetamides?
Methodological Answer: Discrepancies often arise from differences in substitution patterns (e.g., fluorophenyl vs. chlorophenyl) or stereoelectronic effects. Strategies include:
- Structure-Activity Relationship (SAR) Studies: Synthesize derivatives with systematic substitutions (e.g., replacing furan with thiophene) and compare IC₅₀ values.
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes in target proteins. For example, fluorophenyl groups may enhance hydrophobic interactions in kinase ATP pockets, while indoline’s rigidity affects entropic penalties .
- Meta-Analysis: Cross-reference PubChem BioAssay data (e.g., AID 1259351) to identify trends in activity across analogs .
Q. What strategies are effective in stabilizing this compound under physiological conditions for in vivo studies?
Methodological Answer: Address instability (e.g., hydrolysis of the acetamide bond) via:
- Prodrug Design: Introduce enzymatically cleavable groups (e.g., ester linkages) at the ethylamine moiety.
- Formulation Optimization: Use liposomal encapsulation or cyclodextrin complexes to enhance solubility and half-life. Characterize stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., CYP450-mediated oxidation of furan).
Q. How can crystallographic data inform the design of derivatives with improved target selectivity?
Methodological Answer: X-ray structures of analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) reveal key interactions:
- Hydrogen Bonding: The acetamide carbonyl often forms H-bonds with backbone NH groups (e.g., in kinases).
- π-π Stacking: Fluorophenyl and indoline groups engage in stacking with aromatic residues (e.g., Phe80 in COX-2).
- Steric Guidance: Bulky substituents (e.g., 2-furyl) can occupy hydrophobic pockets, reducing off-target effects. Use Mercury software to analyze packing motifs and design derivatives with optimized steric bulk .
Data Contradiction Analysis
Q. Why do computational predictions of solubility conflict with experimental measurements for this compound?
Methodological Answer: Discrepancies may arise from:
- Implicit Solvent Models: Tools like COSMO-RS underestimate the impact of hydrogen-bonding capacity (e.g., indoline’s NH group).
- Polymorphism: Different crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Characterize via DSC/TGA and PXRD.
- Experimental Variability: Use standardized shake-flask methods (USP guidelines) with UV/Vis quantification at λ_max (~260 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
